2-(Chloromethoxy)-1-isopropyl-4-methylcyclohexane
Overview
Description
2-(Chloromethoxy)-1-isopropyl-4-methylcyclohexane, also known as CMIC, is a cyclohexane derivative that has gained significant attention in scientific research due to its unique properties. CMIC is a colorless liquid that is soluble in organic solvents and has a boiling point of 155-157°C.
Mechanism of Action
The mechanism of action of 2-(Chloromethoxy)-1-isopropyl-4-methylcyclohexane is not fully understood, but it is believed to act as a nucleophilic reagent in various chemical reactions. It can also act as a chiral auxiliary in asymmetric catalysis, where it can control the stereochemistry of the reaction products.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. It has also been found to be non-mutagenic in bacterial and mammalian cell assays.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Chloromethoxy)-1-isopropyl-4-methylcyclohexane in lab experiments is its high purity and stability, which makes it a reliable starting material for various chemical reactions. However, its low solubility in water and high boiling point can make it difficult to handle in certain reactions. Additionally, its high cost and limited availability can make it challenging to use in large-scale experiments.
Future Directions
There are several future directions for the research on 2-(Chloromethoxy)-1-isopropyl-4-methylcyclohexane. One potential area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the exploration of its potential as a chiral auxiliary in asymmetric catalysis, where it can be used to control the stereochemistry of various reactions. Additionally, the biological activity of this compound and its derivatives can be further explored to identify potential therapeutic applications.
Scientific Research Applications
2-(Chloromethoxy)-1-isopropyl-4-methylcyclohexane has been extensively studied for its potential use in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has been used as a starting material for the synthesis of chiral cyclohexene derivatives, which have shown promising biological activity against cancer cells. This compound has also been used in the synthesis of novel chiral ligands for asymmetric catalysis, which have shown high enantioselectivity in various reactions.
Properties
IUPAC Name |
2-(chloromethoxy)-4-methyl-1-propan-2-ylcyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h8-11H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPLTFUYFXWFGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCCl)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103128-76-3, 144177-48-0 | |
Record name | (+)-Chloromethyl menthyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (+)-Chloromethyl isomenthyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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